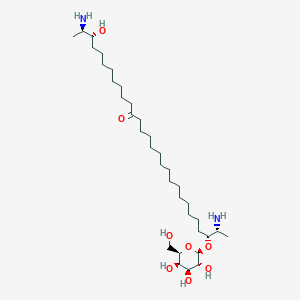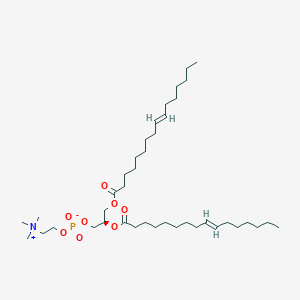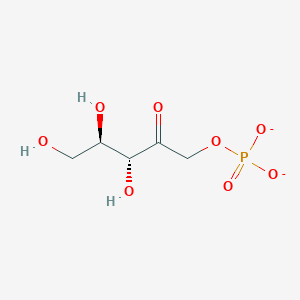
D-ribulose 1-phosphate(2-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-ribulose 1-phosphate(2-) is an organophosphate oxoanion obtained by deprotonation of the phosphate OH groups of D-ribulose 5-phosphate. Major structute at pH 7.3. It is a conjugate base of a D-ribulose 1-phosphate.
Wissenschaftliche Forschungsanwendungen
Enzymatic Synthesis and Isolation
D-ribulose 1-phosphate plays a role in enzymatic reactions and has been the subject of studies focusing on its synthesis and isolation. For instance, the enzymatic synthesis of D-[14C]ribulose 1,5-bisphosphate from D-[14C]glucose through coupled reactions catalyzed by various enzymes showcases its importance in biochemical pathways. This method has been shown to be a reliable way to synthesize D-ribulose 1,5-bisphosphate with high purity and specific radioactivity, indicating its potential for various research applications (G. Kuehn & T. Hsu, 1978).
Role in Carbon Assimilation and Photosynthesis
D-ribulose 1-phosphate is closely related to D-ribulose 1,5-bisphosphate, a crucial compound in photosynthesis and carbon fixation. Research on ribulose bisphosphate carboxylase/oxygenase from various sources, including blue-green algae, has shed light on the molecular weight, subunit composition, and catalytic properties of this enzyme. These studies contribute to our understanding of the enzyme's role in the carbon assimilation pathways, highlighting the importance of D-ribulose 1-phosphate and its derivatives in fundamental biological processes (R. Tabita, S. Stevens, & R. Quijano, 1974).
Inhibition Studies and Metabolic Regulation
Inhibition studies of D-ribulose 1,5-bisphosphate carboxylase by compounds like pyridoxal 5'-phosphate have provided insights into the enzyme's regulatory mechanisms and its interaction with D-ribulose 1-phosphate derivatives. Such research helps in understanding the metabolic regulation of photosynthesis and the potential for manipulating these pathways for improved efficiency (W. Whitman & F. Tabita, 1976).
Methodological Advances in Enzyme Assays
The development of non-radioactive microplate-based assays for measuring the activity of ribulose-1,5-bisphosphate carboxylase/oxygenase represents a methodological advance in studying enzymes related to D-ribulose 1-phosphate. These assays offer high sensitivity and convenience, facilitating the analysis of enzyme activity in various plant species and under different conditions, thus expanding the research applications for D-ribulose 1-phosphate and its related compounds (Ronan Sulpice et al., 2007).
Metabolic Pathways and Enzyme Characterization
Studies on enzymes like D-ribulose-5-phosphate 3-epimerase from sources such as calf liver have contributed to our knowledge of the metabolic pathways involving D-ribulose 1-phosphate. The purification, properties, and enzymatic activity of such enzymes are crucial for understanding their roles in metabolic pathways, offering potential applications in biotechnology and pharmaceuticals (T. Wood, 1979).
Eigenschaften
Produktname |
D-ribulose 1-phosphate(2-) |
|---|---|
Molekularformel |
C5H9O8P-2 |
Molekulargewicht |
228.09 g/mol |
IUPAC-Name |
[(3R,4R)-3,4,5-trihydroxy-2-oxopentyl] phosphate |
InChI |
InChI=1S/C5H11O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h3,5-7,9H,1-2H2,(H2,10,11,12)/p-2/t3-,5-/m1/s1 |
InChI-Schlüssel |
NBOCCPQHBPGYCX-NQXXGFSBSA-L |
Isomerische SMILES |
C([C@H]([C@H](C(=O)COP(=O)([O-])[O-])O)O)O |
Kanonische SMILES |
C(C(C(C(=O)COP(=O)([O-])[O-])O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![bis[1-(hydroxy-kO)-5-{[2-(2-methoxyethoxy)ethoxy]methyl}-2-(sulfanyl-kS)pyridiniumato(2-)]zinc](/img/structure/B1261782.png)
![2-(2-Benzyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-8-yl)acetic acid](/img/structure/B1261784.png)
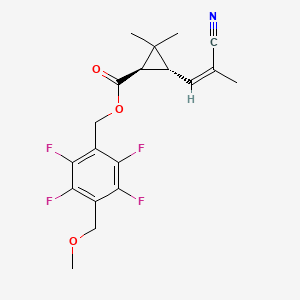
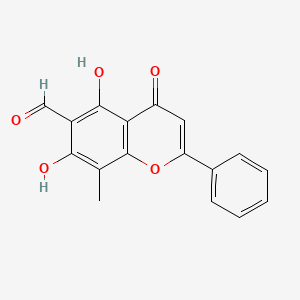
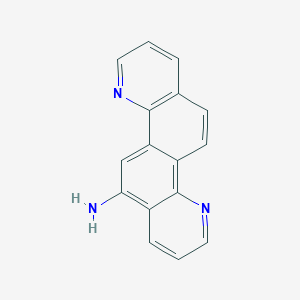

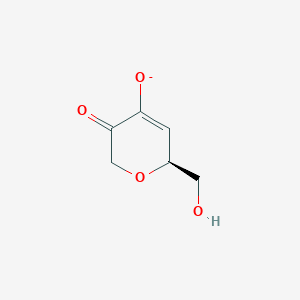
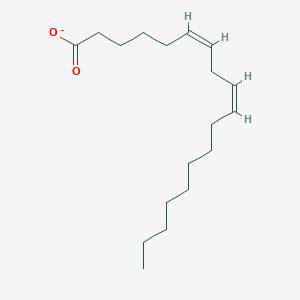
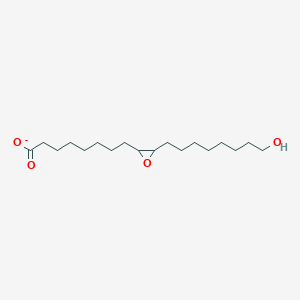
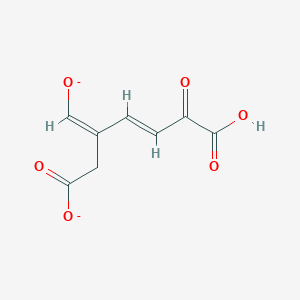
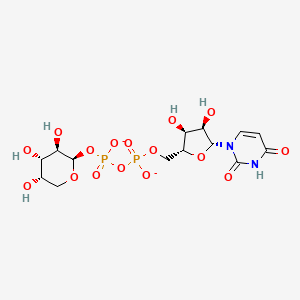
![5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B1261798.png)
